3-Pyridylalanine Demonstrates Superior Anti-Inflammatory Potency Over 2- and 4-Pyridylalanine Regioisomers
In the carrageenin-induced rat paw edema model, dl-3-pyridylalanine exhibited anti-inflammatory activity that was 3 times more active than dl-2-pyridylalanine and 4 times more active than dl-4-pyridylalanine [1]. All pyridylalanine analogues were more potent than the reference compound phenylbutazone [1]. Notably, 3-pyridylalanine did not affect granuloma formation when administered alone, whereas simultaneous administration with cortisone inhibited cortisone's anti-granulomatous action [1].
| Evidence Dimension | Anti-inflammatory activity (relative potency) |
|---|---|
| Target Compound Data | Relative activity = 1.0 (reference) |
| Comparator Or Baseline | dl-2-pyridylalanine (relative activity ≈0.33); dl-4-pyridylalanine (relative activity ≈0.25) |
| Quantified Difference | 3-fold more active than 2-pyridylalanine; 4-fold more active than 4-pyridylalanine |
| Conditions | Carrageenin-induced rat paw edema test; comparison with phenylbutazone as reference standard |
Why This Matters
This 3- to 4-fold potency differential across regioisomers directly impacts assay sensitivity and dosing requirements in anti-inflammatory research programs.
- [1] Nakamura H, et al. Anti-inflammatory Activities of Pyridylalanine Analogues and Their Influences on the Anti-inflammatory Action of Cortisone. Chemical and Pharmaceutical Bulletin. 1977;25(11):2983-2987. View Source
